

Spectroscopic and Biological Insights into Dipsanoside A: A Technical Guide

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Compound of Interest

Compound Name: Dipsanoside A

Cat. No.: B1247796

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dipsanoside A**, a tetrairidoid glucoside isolated from *Dipsacus asper*. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data of Dipsanoside A

The structural elucidation of **Dipsanoside A** was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for Dipsanoside A (500 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	7.49	s	
3'	7.42	s	
3''	7.39	s	
3'''	7.38	s	
1	5.52	d	4.0
1'	5.43	d	5.5
1''	5.20	d	5.5
1'''	5.12	d	4.0
10	1.03	d	6.5
10'	0.95	d	6.5

Table 2: ^{13}C NMR Spectroscopic Data for Dipsanoside A (CD_3OD)

Position	Chemical Shift (δ , ppm)
Secoiridoid Units (A)	135.5, 135.4, 120.6, 119.4
Iridoid Units (B) - CH_3	14.3, 14.2

Note: The primary literature provides key diagnostic peaks but not a full assignment of all 66 carbons. The data presented highlights the characteristic signals of the secoiridoid and iridoid moieties.

Table 3: Mass Spectrometry Data for Dipsanoside A

Technique	Ion	Observed m/z
HR-ESI-MS	$[\text{M}+\text{Na}]^+$	1497.5003

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Dipsanoside A**.

Isolation of Dipsanoside A

Dipsanoside A was isolated from the roots of *Dipsacus asper*. The dried and powdered roots were extracted with 70% ethanol. The resulting extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to yield the purified compound.

NMR Spectroscopy

^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. The sample was dissolved in deuterated methanol (CD_3OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer. The sample was introduced into the mass spectrometer via electrospray ionization in positive ion mode to obtain the $[\text{M}+\text{Na}]^+$ adduct.

Biological Activity and Signaling Pathways

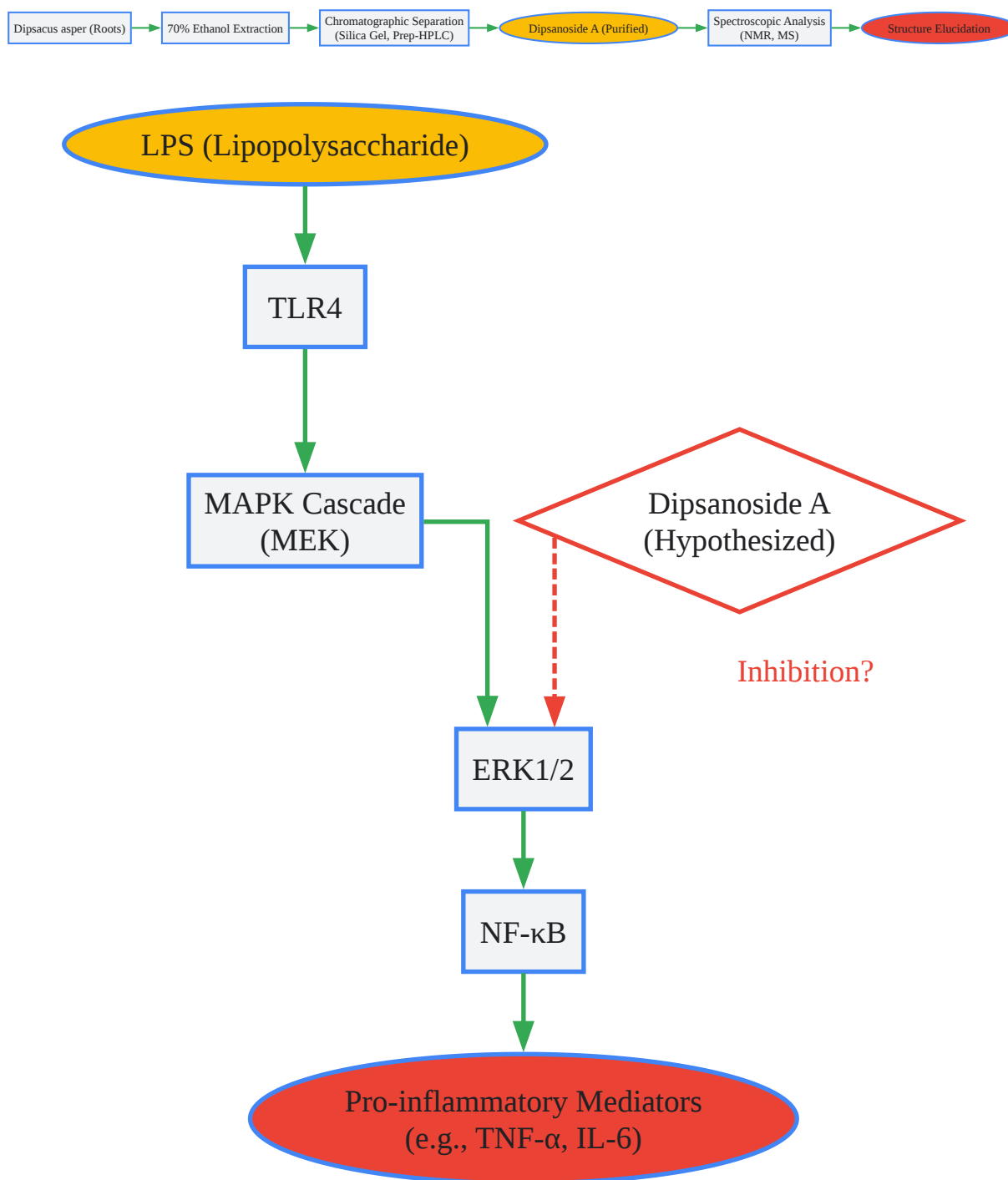
While the initial report on **Dipsanoside A** did not detail significant cytotoxic activity, subsequent research on extracts of *Dipsacus asper* and related compounds suggests potential pharmacological relevance.^[1] Extracts of *Dipsacus asperoides* have been shown to suppress lipopolysaccharide-stimulated inflammatory responses in macrophages by inhibiting the ERK1/2 signaling pathway.

Further investigation is required to elucidate the specific biological activities of **Dipsanoside A** and its potential modulation of cellular signaling pathways.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Dipsanoside A**.



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References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Biological Insights into Dipsanoside A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247796#spectroscopic-data-nmr-ms-of-dipsanoside-a]

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